molecular formula C9H8F3NO3S B11924952 Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate CAS No. 1352723-61-5

Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No.: B11924952
CAS No.: 1352723-61-5
M. Wt: 267.23 g/mol
InChI Key: SRRIHCUXXGXYKI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic anhydride and an amine in an organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and potential biological activities. The methyl group on the thiophene ring can also influence the compound’s reactivity and interactions with molecular targets .

Properties

CAS No.

1352723-61-5

Molecular Formula

C9H8F3NO3S

Molecular Weight

267.23 g/mol

IUPAC Name

methyl 5-methyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C9H8F3NO3S/c1-4-3-5(6(17-4)7(14)16-2)13-8(15)9(10,11)12/h3H,1-2H3,(H,13,15)

InChI Key

SRRIHCUXXGXYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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